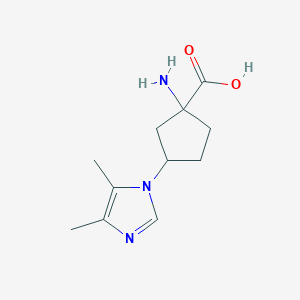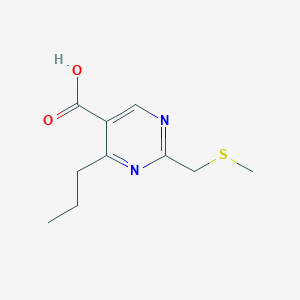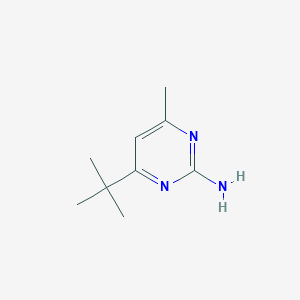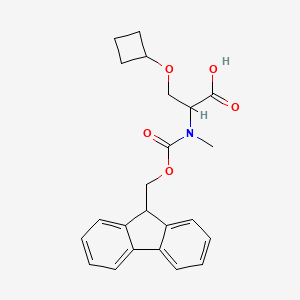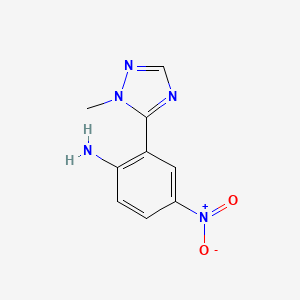
2-(1-Methyl-1h-1,2,4-triazol-5-yl)-4-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methyl-1H-1,2,4-triazol-5-yl)-4-nitroaniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methyl group at the 1-position of the triazole ring and a nitro group at the 4-position of the aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)-4-nitroaniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Nitration of Aniline: The aniline derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Coupling Reaction: The triazole ring is then coupled with the nitrated aniline derivative under suitable conditions, often involving a catalyst such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2-(1-Methyl-1H-1,2,4-triazol-5-yl)-4-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The triazole ring can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium dithionite.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Catalysts: Palladium, copper.
Major Products Formed
Reduction: 2-(1-Methyl-1H-1,2,4-triazol-5-yl)-4-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized triazole derivatives.
科学的研究の応用
Medicinal Chemistry: The compound has shown promise as a building block for the synthesis of pharmaceutical agents, particularly those targeting microbial infections and cancer.
Materials Science: It can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: The compound’s derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)-4-nitroaniline and its derivatives involves interactions with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of enzymes or proteins essential for the survival of microbial pathogens or cancer cells. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death .
類似化合物との比較
Similar Compounds
2-(1-Methyl-1H-1,2,4-triazol-3-yl)-4-nitroaniline: Similar structure but with the triazole ring substituted at the 3-position.
2-(1-Methyl-1H-1,2,4-triazol-5-yl)pyridine: Similar triazole ring but with a pyridine moiety instead of an aniline ring.
Uniqueness
2-(1-Methyl-1H-1,2,4-triazol-5-yl)-4-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H9N5O2 |
|---|---|
分子量 |
219.20 g/mol |
IUPAC名 |
2-(2-methyl-1,2,4-triazol-3-yl)-4-nitroaniline |
InChI |
InChI=1S/C9H9N5O2/c1-13-9(11-5-12-13)7-4-6(14(15)16)2-3-8(7)10/h2-5H,10H2,1H3 |
InChIキー |
WWIXVFXXDZINHN-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NC=N1)C2=C(C=CC(=C2)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





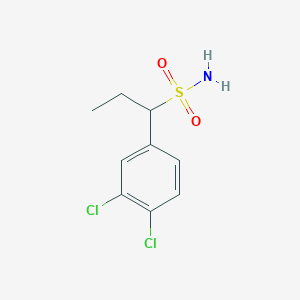
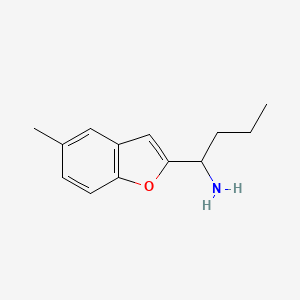
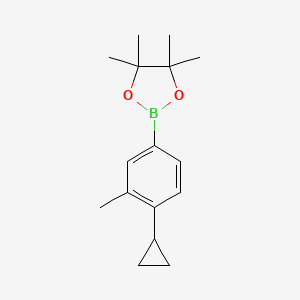


![3-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid](/img/structure/B13630205.png)
